molecular formula C13H18O2S B7938756 3-(3-Propan-2-yloxyphenyl)thiolan-3-ol

3-(3-Propan-2-yloxyphenyl)thiolan-3-ol

Cat. No.: B7938756
M. Wt: 238.35 g/mol
InChI Key: SNZXHLAQFNSZAH-UHFFFAOYSA-N
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Description

3-(3-Propan-2-yloxyphenyl)thiolan-3-ol is a heterocyclic compound featuring a thiolan-3-ol (tetrahydrothiophen-3-ol) core substituted at the 3-position of a phenyl ring with a propan-2-yloxy (isopropoxy) group. Its molecular formula is C₁₂H₁₆O₂S, with a molecular weight of 224.32 g/mol. The compound’s structure combines a sulfur-containing five-membered ring with an aromatic system modified by an ether substituent, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

3-(3-propan-2-yloxyphenyl)thiolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2S/c1-10(2)15-12-5-3-4-11(8-12)13(14)6-7-16-9-13/h3-5,8,10,14H,6-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNZXHLAQFNSZAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C2(CCSC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs with Varied Substituents on the Phenyl Ring

Key structural analogs differ in the substituent type, position, or additional functional groups on the phenyl ring (Table 1).

Table 1: Structural and Commercial Comparison of Thiolan-3-ol Derivatives

Compound Name Substituent on Phenyl Molecular Formula Molecular Weight (g/mol) Commercial Status
3-(3-Propan-2-yloxyphenyl)thiolan-3-ol 3-Propan-2-yloxy C₁₂H₁₆O₂S 224.32 Presumed available
3-(2-iso-Propoxyphenyl)thiolan-3-ol 2-iso-Propoxy C₁₂H₁₆O₂S 224.32 Discontinued
3-(3-Trifluoromethoxyphenyl)thiolan-3-ol 3-Trifluoromethoxy C₁₀H₉F₃O₂S 250.24 Discontinued
3-(3-Fluoro-6-methylphenyl)thiolan-3-ol 3-Fluoro, 6-methyl C₁₀H₁₁FOS 198.25 Discontinued
3-(2-Methylphenyl)thiolan-3-ol 2-Methyl C₁₁H₁₄OS 194.29 Available
Key Observations:
  • Positional Isomerism: The 3-propan-2-yloxy substituent in the target compound vs.
  • Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethoxy group in is strongly electron-withdrawing, which could reduce aromatic ring electron density compared to the electron-donating isopropoxy group in the target compound.
  • Commercial Availability : Many analogs (e.g., ) are discontinued, suggesting challenges in synthesis, stability, or regulatory compliance. The target compound’s availability remains uncertain but may face similar hurdles.

Physicochemical and Regulatory Considerations

  • Fluorinated analogs (e.g., ) exhibit higher molecular weights and polarity due to fluorine’s electronegativity.
  • Regulatory Status: Discontinued products (e.g., ) may reflect synthesis difficulties or safety concerns. For example, trifluoromethoxy-substituted compounds often face stringent environmental regulations due to persistence concerns. The target compound’s HS code (if similar to thiolan-3-ol in ) would fall under 2934999000 for non-aromatic heterocycles, subject to a 6.5% general tariff .

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